molecular formula C12H15ClN2O3 B5169352 4-chloro-3-nitro-N-(pentan-2-yl)benzamide

4-chloro-3-nitro-N-(pentan-2-yl)benzamide

Cat. No.: B5169352
M. Wt: 270.71 g/mol
InChI Key: IDBHBTVHFSBSBP-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-(pentan-2-yl)benzamide is an organic compound with the molecular formula C12H15ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and a pentan-2-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(pentan-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 4-chloro-3-amino-N-(pentan-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-3-nitro-N-(pentan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(pentan-2-yl)benzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymatic processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. The chloro and pentan-2-yl groups may enhance the compound’s ability to interact with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzamide: Lacks the pentan-2-yl group, which may affect its solubility and biological activity.

    3-nitro-N-(pentan-2-yl)benzamide: Lacks the chloro group, which may influence its reactivity and interaction with molecular targets.

    4-chloro-N-(pentan-2-yl)benzamide: Lacks the nitro group, which may reduce its potential for biological activity.

Uniqueness

4-chloro-3-nitro-N-(pentan-2-yl)benzamide is unique due to the combination of the chloro, nitro, and pentan-2-yl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-chloro-3-nitro-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-3-4-8(2)14-12(16)9-5-6-10(13)11(7-9)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBHBTVHFSBSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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